HS014

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

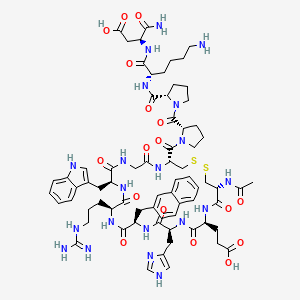

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H94N20O17S2/c1-38(92)81-53-35-109-110-36-54(69(107)91-26-10-18-56(91)70(108)90-25-9-17-55(90)68(106)85-46(15-6-7-23-72)62(100)86-49(60(73)98)31-59(96)97)82-57(93)34-79-61(99)51(29-42-32-78-45-14-5-4-13-44(42)45)88-63(101)47(16-8-24-77-71(74)75)83-65(103)50(28-39-19-20-40-11-2-3-12-41(40)27-39)87-66(104)52(30-43-33-76-37-80-43)89-64(102)48(84-67(53)105)21-22-58(94)95/h2-5,11-14,19-20,27,32-33,37,46-56,78H,6-10,15-18,21-26,28-31,34-36,72H2,1H3,(H2,73,98)(H,76,80)(H,79,99)(H,81,92)(H,82,93)(H,83,103)(H,84,105)(H,85,106)(H,86,100)(H,87,104)(H,88,101)(H,89,102)(H,94,95)(H,96,97)(H4,74,75,77)/t46-,47-,48-,49-,50+,51-,52-,53-,54-,55-,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDPINZISNYJL-VMAVSDBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H94N20O17S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1563.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of HS014: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS014 is a potent and selective synthetic peptide antagonist of the melanocortin-4 receptor (MC4R). Its mechanism of action is centered on the competitive blockade of this G protein-coupled receptor, which is a key regulator of energy homeostasis and nociception. By inhibiting the binding of endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), this compound disinhibits downstream signaling pathways, leading to physiological effects such as increased food intake and potentiation of opioid analgesia. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, signaling pathways, and effects in key preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The melanocortin system plays a crucial role in regulating various physiological processes, including energy balance, inflammation, and sexual function. The melanocortin-4 receptor (MC4R) is predominantly expressed in the central nervous system and is a critical component of the leptin-melanocortin pathway that governs appetite and energy expenditure. The discovery of selective ligands for melanocortin receptor subtypes has been instrumental in elucidating their specific functions. This compound, a cyclic peptide analogue of MSH, was the first identified selective antagonist for the MC4R[1]. Its high affinity and selectivity have made it an invaluable tool for investigating the physiological roles of the MC4R.

Mechanism of Action: MC4R Antagonism

The primary mechanism of action of this compound is its competitive antagonism at the MC4R. This compound binds to the receptor with high affinity, thereby preventing the binding and action of the endogenous agonist α-MSH. This blockade of MC4R signaling is the foundation for the observed physiological effects of this compound.

Binding Affinity and Selectivity

This compound exhibits high selectivity for the human MC4R over other melanocortin receptor subtypes (MC1R, MC3R, and MC5R). The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| Human MC4R | 3.16 | [2] |

| Human MC1R | 108 | [2] |

| Human MC3R | 54.4 | [2] |

| Human MC5R | 694 | [2] |

Table 1: Binding Affinity (Ki) of this compound for Human Melanocortin Receptors.

Signaling Pathways

The MC4R is a G protein-coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By antagonizing the MC4R, this compound prevents this α-MSH-induced cAMP production.

In Vivo Pharmacology

The antagonism of central MC4R by this compound leads to distinct and measurable behavioral and physiological outcomes in animal models.

Effects on Food Intake

This compound has been shown to dose-dependently increase food intake in free-feeding rats, providing strong evidence for a tonic inhibitory role of the central melanocortin system on feeding behavior.

| Dose (nmol, ICV) | Cumulative Food Intake (g) at 1h (Mean ± SEM) | Cumulative Food Intake (g) at 4h (Mean ± SEM) | Reference |

| Vehicle | ~0.5 ± 0.1 | ~1.0 ± 0.2 | |

| 0.33 | ~1.2 ± 0.2 | ~1.8 ± 0.3 | |

| 1.0 | ~1.8 ± 0.3 | ~2.5 ± 0.4 | |

| 3.3 | ~2.0 ± 0.3 | ~3.0 ± 0.5* |

*Table 2: Effect of Intracerebroventricular (ICV) Administration of this compound on Cumulative Food Intake in Rats. p < 0.05 compared to vehicle.

Modulation of Morphine-Induced Analgesia

This compound potentiates the antinociceptive effects of morphine without significantly altering its effect on locomotor activity. This suggests that blockade of MC4R can enhance the therapeutic efficacy of opioids in pain management.

| Treatment | Morphine ED50 for Antinociception (mg/kg, i.p.) | Fold Shift | Reference |

| Morphine alone | ~10 | - | |

| Morphine + this compound | ~5 | 2-fold leftward shift |

Table 3: Effect of this compound on the Antinociceptive Potency of Morphine in Mice (Hot Plate Test).

Experimental Protocols

Radioligand Binding Assay for MC4R

This protocol is adapted from studies characterizing novel melanocortin receptor ligands.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the competing ligand (this compound).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The IC50 value is determined by non-linear regression analysis of the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol is standard for central administration of compounds in rodents.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week.

-

Injection Procedure: For acute studies, this compound or vehicle is dissolved in sterile saline and injected in a small volume (e.g., 5 µl) through an injection cannula inserted into the guide cannula.

-

Behavioral Observation: Immediately following the injection, animals are returned to their home cages, and food intake is measured at specified time points.

Hot Plate Test for Antinociception

This is a standard behavioral assay for assessing thermal nociception.

-

Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

-

Procedure: A mouse is placed on the hot plate, and the latency to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Animals are pre-treated with this compound (i.c.v.) followed by morphine (i.p.) at specified times before the test.

-

Data Analysis: The latency to respond is measured, and the percentage of maximal possible effect (%MPE) is often calculated. Dose-response curves are generated to determine the ED50 of the analgesic.

cAMP Functional Assay

This assay determines the functional antagonist activity of this compound.

-

Cell Culture: Cells expressing MC4R are plated in multi-well plates.

-

Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with a fixed concentration of an agonist (α-MSH) in the presence of varying concentrations of the antagonist (this compound).

-

cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and the IC50 for antagonism is determined.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the MC4R. Its mechanism of action, involving the direct blockade of MC4R and subsequent inhibition of the cAMP signaling pathway, has been robustly demonstrated through in vitro and in vivo studies. The data presented in this guide highlight the utility of this compound as a research tool for dissecting the roles of the MC4R in energy homeostasis, pain modulation, and other physiological processes. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate the therapeutic potential of MC4R antagonism.

References

HS014: A Potent and Selective MC4R Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS014 is a synthetic peptide that has garnered significant attention in the field of metabolic research and drug development due to its potent and selective antagonist activity at the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight. Dysregulation of the MC4R signaling pathway is implicated in obesity and other metabolic disorders. This technical guide provides an in-depth overview of this compound, including its binding profile, mechanism of action, and key experimental data.

Data Presentation

Table 1: Binding Affinity of this compound for Human Melanocortin Receptors

The selectivity of this compound for the human MC4R over other melanocortin receptor subtypes is a key characteristic that makes it a valuable research tool. The binding affinities (Ki) presented below were determined using competitive radioligand binding assays.

| Receptor Subtype | Ki (nM) | Reference |

| MC1R | 108 | |

| MC3R | 54.4 | |

| MC4R | 3.16 | |

| MC5R | 694 |

Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates that this compound has a significantly higher affinity for MC4R compared to MC1R, MC3R, and MC5R, highlighting its selectivity.

Table 2: In Vivo Effects of this compound on Food Intake and Body Weight in Rats

Intracerebroventricular (i.c.v.) administration of this compound has been shown to have a profound impact on feeding behavior and body weight in rat models.

| Study Parameter | Observation | Dosage and Administration | Reference |

| Food Intake | Significant increase in food intake. | i.c.v. injection | |

| Body Weight | Increase in body weight with chronic administration. | i.c.v. injection |

Signaling Pathways and Mechanisms of Action

The melanocortin-4 receptor primarily signals through the Gs alpha subunit (Gαs) pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of MC4R activation, such as reduced food intake.

This compound acts as a competitive antagonist at the MC4R. By binding to the receptor, it prevents the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the downstream signaling cascade. This blockade of the MC4R pathway leads to an increase in food intake and body weight.

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., MC4R).

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human melanocortin receptor of interest are prepared from cultured cells.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Food Intake Study in Rats

This protocol describes the procedure for assessing the effect of this compound on food intake following intracerebroventricular (i.c.v.) administration in rats.

An In-depth Technical Guide to the Discovery and Development of HS014

Introduction

HS014 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor primarily expressed in the central nervous system. The MC4R plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight. Its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), signals satiety, while the inverse agonist, agouti-related peptide (AgRP), promotes food intake. Due to its critical role in energy balance, the MC4R has emerged as a significant therapeutic target for metabolic disorders. This compound, a synthetic cyclic peptide analog of MSH, has been instrumental in elucidating the physiological functions of the MC4R and holds potential for therapeutic applications where antagonism of this receptor is desired, such as in the treatment of cachexia and certain types of pain. This guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound.

Discovery and Structure-Activity Relationship

The discovery of this compound was a result of systematic structure-activity relationship (SAR) studies on melanocyte-stimulating hormone (MSH) analogs. The goal was to develop selective ligands for the melanocortin receptor subtypes to better understand their individual physiological roles.

The general approach to developing MSH analogs involves modifications of the peptide backbone and side chains to alter binding affinity and efficacy at the different melanocortin receptors. This often includes cyclization of the peptide to constrain its conformation, which can lead to increased receptor selectivity and stability.

While a detailed, step-by-step synthesis protocol for every analog in the development pipeline is not publicly available, the general methodology for the synthesis of such cyclic peptides involves solid-phase peptide synthesis (SPPS).

General Synthesis and Purification Protocol for Cyclic Peptides like this compound:

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Preparation: A suitable resin, such as Rink amide resin, is used as the solid support. The first amino acid is coupled to the resin.

-

Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids. Each cycle consists of:

-

Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

-

Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Washing: Washing the resin with DMF to remove unreacted reagents.

-

-

Cleavage from Resin: Once the linear peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.

-

Cyclization: The linear peptide is cyclized in solution. This is often achieved by forming a disulfide bond between two cysteine residues or by forming a lactam bridge. The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

The development of this compound likely involved the synthesis and screening of numerous MSH analogs with modifications at key positions to enhance MC4R antagonist activity and selectivity over other melanocortin receptors.

Pharmacological Profile

In Vitro Pharmacology

This compound exhibits high affinity and selectivity for the human melanocortin-4 receptor. Its binding affinity has been determined through competitive radioligand binding assays.

Table 1: In Vitro Binding Affinity of this compound at Human Melanocortin Receptors

| Receptor Subtype | Ki (nM) |

| MC1R | 108 |

| MC3R | 54.4 |

| MC4R | 3.16 |

| MC5R | 694 |

Data compiled from publicly available sources.

The functional activity of this compound as an antagonist has been confirmed in cell-based assays measuring second messenger signaling, such as cyclic AMP (cAMP) accumulation. As an antagonist, this compound blocks the increase in intracellular cAMP induced by MC4R agonists like α-MSH.

Experimental Protocol: In Vitro cAMP Assay

This protocol describes a general method for assessing the antagonist activity of this compound at the MC4R by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

-

HEK293 cells stably expressing the human MC4R.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

This compound.

-

MC4R agonist (e.g., α-MSH).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed the HEK293-hMC4R cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the MC4R agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Incubation: Remove the cell culture medium and add the diluted this compound solutions to the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the MC4R agonist solution to the wells containing this compound and incubate for another defined period (e.g., 30 minutes) at 37°C. Include control wells with agonist alone (for maximal stimulation) and buffer alone (for basal levels).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. The concentration of this compound that inhibits 50% of the agonist-induced cAMP response (IC50) is determined by non-linear regression analysis.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in various species is not extensively published in a consolidated format. The following table represents a template for the type of ADME (Absorption, Distribution, Metabolism, Excretion) data that would be generated during preclinical development.

Table 2: Representative Pharmacokinetic Profile of a Peptide-based Drug (Data for this compound is not fully available)

| Parameter | Value | Species | Route of Administration | Notes |

| Absorption | ||||

| Bioavailability | Low | Rat | Oral | Peptides generally have poor oral bioavailability. |

| Tmax | Not Available | |||

| Distribution | ||||

| Volume of Distribution (Vd) | Not Available | |||

| Protein Binding | Not Available | |||

| Metabolism | ||||

| Primary Route | Proteolytic degradation | In vitro | Peptides are typically metabolized by proteases. | |

| Major Metabolites | Not Available | |||

| Excretion | ||||

| Clearance (CL) | Not Available | |||

| Half-life (t1/2) | Not Available | |||

| Major Route of Excretion | Not Available |

This table is for illustrative purposes. Specific ADME data for this compound is limited in the public domain.

In Vivo Pharmacology

Preclinical studies in animal models have been crucial in characterizing the physiological effects of this compound. These studies have primarily focused on its role in appetite regulation and pain modulation.

Effects on Food Intake

Central administration of this compound has been shown to increase food intake in rats. This effect is consistent with its role as an antagonist of the MC4R, which is known to mediate anorexigenic signals.

Table 3: Effect of Intracerebroventricular (ICV) Administration of this compound on Food Intake in Rats

| Dose (nmol, ICV) | Food Intake (g) at 1 hour | Food Intake (g) at 4 hours |

| Vehicle | ~0.5 | ~1.0 |

| 0.33 | Increased | Increased |

| 1.0 | Significantly Increased | Significantly Increased |

| 3.3 | Significantly Increased | Significantly Increased |

| 10 | Decreased (sedation) | Increased |

Data represents a summary of findings from published studies. Actual values may vary between experiments.

Experimental Protocol: In Vivo Food Intake Study in Rats

This protocol outlines a general procedure for assessing the effect of centrally administered this compound on food intake in rats.

Animals:

-

Male Wistar or Sprague-Dawley rats, individually housed.

-

Animals are acclimatized to the housing conditions and handling.

Procedure:

-

Surgical Preparation: Rats are surgically implanted with a guide cannula targeting a lateral cerebral ventricle for intracerebroventricular (ICV) injections. Animals are allowed to recover from surgery.

-

Habituation: Rats are habituated to the injection procedure and the feeding environment.

-

Drug Administration: On the day of the experiment, this compound or vehicle is administered via an ICV injection.

-

Food Intake Measurement: Immediately after the injection, pre-weighed food is provided to the rats. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake at each time point is calculated and compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways

The melanocortin-4 receptor is a Gs protein-coupled receptor. Agonist binding to MC4R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). As an antagonist, this compound competitively binds to the MC4R and prevents the conformational changes necessary for Gs protein activation, thereby blocking the downstream signaling cascade initiated by agonists.

An In-Depth Technical Guide on the In Vivo Effects of Central HS014 Administration

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo effects of the central administration of HS014, a potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1] The central melanocortin system is a critical regulator of energy homeostasis, and the MC4R plays a pivotal role in mediating these effects. Understanding the consequences of MC4R blockade by this compound is crucial for elucidating the physiological functions of this receptor and for the development of therapeutic agents targeting the melanocortin pathway.

Core Mechanism of Action: MC4R Antagonism

This compound exerts its effects by competitively binding to the MC4R, thereby preventing the binding of endogenous agonists such as alpha-melanocyte-stimulating hormone (α-MSH). This blockade inhibits the downstream signaling cascade that normally promotes satiety and increases energy expenditure.

Effects on Food Intake and Body Weight

Central administration of this compound consistently and robustly stimulates food intake (hyperphagia) in a dose-dependent manner in satiated animals.[1][2] Chronic administration leads to a significant increase in body weight, primarily due to an increase in fat mass.[3]

Table 1: Effects of Central this compound Administration on Food Intake and Body Weight

| Species | Administration Route | Dose | Observation Period | Key Findings | Reference |

| Male Wistar Rats | Intracerebroventricular (ICV) | 0.33-3.3 nmol | 1-4 hours | Dose-dependent increase in food intake. At 4 hours, 1 and 3.3 nmol doses significantly increased food intake. | |

| Male Wistar Rats | ICV (twice daily injections) | 2 x 1 nmol | 6 days | Significant increase in food intake and body weight. | |

| Male Wistar Rats | ICV (continuous infusion) | 0.16 nmol/h | 2 weeks | Sustained hyperphagia and a 20% increase in body weight compared to controls. Increased body weight was due to fat deposits. |

Experimental Protocols: Food Intake and Body Weight Studies

3.1. Intracerebroventricular (ICV) Cannulation and Administration

-

Subjects: Male Wistar rats are commonly used.

-

Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. The cannula is secured to the skull with dental cement and screws. Animals are allowed to recover for a specified period (e.g., one week) before experiments.

-

Administration: this compound, dissolved in a vehicle (e.g., sterile saline), is administered via an injection cannula inserted into the guide cannula. Injections are typically performed in conscious, freely moving animals. For continuous infusion, osmotic minipumps are connected to the cannula.

3.2. Measurement of Food Intake and Body Weight

-

Food Intake: Pre-weighed amounts of standard chow are provided to the animals in their home cages. Food intake is measured by weighing the remaining food at specified time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is accounted for by collecting and weighing any spilled food.

-

Body Weight: Animals are weighed daily at the same time to monitor changes in body weight throughout the study period.

-

Body Composition: At the end of the study, body composition (fat mass, lean mass) can be determined using techniques such as dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass.

Effects on Energy Expenditure

Central blockade of MC4R by antagonists has been shown to decrease oxygen consumption, indicating a reduction in metabolic rate. However, one study reported that this compound alone did not significantly alter oxygen consumption compared to vehicle-treated animals. This suggests that the role of MC4R in regulating baseline energy expenditure may be complex and context-dependent.

Table 2: Effects of Central this compound Administration on Energy Expenditure

| Species | Administration Route | Dose | Observation | Key Findings | Reference |

| Mice | ICV | Not specified | Not specified | MC receptor antagonists, in general, decrease oxygen consumption. | |

| Not specified | ICV | Not specified | Not specified | This compound alone did not alter oxygen consumption compared to vehicle. However, it blocked IL-1β-induced increases in oxygen consumption. |

Experimental Protocols: Energy Expenditure Measurement

5.1. Indirect Calorimetry

-

Principle: This technique measures energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Apparatus: Animals are placed in metabolic chambers equipped with sensors to continuously monitor gas exchange. Systems like the Comprehensive Lab Animal Monitoring System (CLAMS) also allow for the simultaneous measurement of food and water intake, and locomotor activity.

-

Procedure: After this compound administration, animals are placed in the chambers, and data is collected over a specified period. The respiratory exchange ratio (RER = VCO2/VO2) can be calculated to determine the primary fuel source being utilized (carbohydrates vs. fats).

Effects on Glucose Homeostasis

The melanocortin system is implicated in the regulation of glucose metabolism. Central administration of MC4R agonists can reduce serum insulin levels. Long-term central infusion of this compound has been shown to significantly increase blood glucose levels in rats.

Table 3: Effects of Central this compound Administration on Glucose Homeostasis

| Species | Administration Route | Dose | Duration | Key Findings | Reference |

| Rats | ICV (continuous infusion) | 0.16 nmol/h | 2 weeks | Significantly increased blood glucose levels. | |

| Not specified | ICV | Not specified | Not specified | This compound blocks the reduction in serum insulin levels induced by the MC4R agonist NDP-MSH. |

Experimental Protocols: Glucose Homeostasis Assessment

7.1. Blood Glucose Measurement

-

Sample Collection: Blood samples are typically collected from the tail vein of conscious animals at various time points after this compound administration.

-

Analysis: Blood glucose concentrations are measured using a standard glucometer.

7.2. Glucose and Insulin Tolerance Tests

-

Glucose Tolerance Test (GTT): To assess glucose clearance, animals are fasted and then administered a bolus of glucose (intraperitoneally or orally). Blood glucose is measured at baseline and at several time points after the glucose challenge.

-

Insulin Tolerance Test (ITT): To assess insulin sensitivity, animals are administered a bolus of insulin, and the subsequent drop in blood glucose is monitored over time.

Behavioral and Other In Vivo Effects

Central this compound administration has been shown to influence a range of behaviors beyond feeding.

-

Modulation of Opioid Effects: this compound can potentiate the antinociceptive (pain-relieving) effects of morphine. Co-administration of this compound with chronic morphine has been shown to delay the development of tolerance and prevent withdrawal-induced hyperalgesia.

-

Reversal of Agonist-Induced Behaviors: this compound can block behaviors induced by central administration of MC4R agonists like α-MSH, such as excessive grooming, yawning, and stretching.

-

Stress Response: Intranasal administration of this compound prior to a single prolonged stress event in rats was found to attenuate the rise in plasma corticosterone and prevent certain stress-induced changes in gene expression in the hypothalamus and hippocampus.

-

Ethanol Consumption: Central administration of this compound has been reported to increase voluntary ethanol consumption in rats and mice.

Summary and Future Directions

Central administration of the selective MC4R antagonist this compound produces a robust and multifaceted physiological response, primarily characterized by:

-

A significant, dose-dependent increase in food intake.

-

Long-term increases in body weight and adiposity.

-

Alterations in glucose homeostasis, leading to hyperglycemia with chronic administration.

-

Modulation of various behaviors, including opioid sensitivity, stress responses, and agonist-induced grooming.

The effects of this compound on baseline energy expenditure require further clarification. While the central melanocortin system is known to regulate metabolic rate, the specific impact of this compound alone appears to be less pronounced than its effects on feeding behavior.

Future research should focus on elucidating the precise neural circuits through which this compound mediates its diverse effects. Site-specific administration of this compound into different hypothalamic and extra-hypothalamic nuclei would help to dissect the anatomical basis of its actions on feeding, metabolism, and behavior. Furthermore, investigating the cardiovascular effects of central MC4R blockade is an important area for future studies, given the role of the central nervous system in cardiovascular regulation. The development of MC4R antagonists for therapeutic applications, such as treating cachexia, will depend on a thorough understanding of their complete in vivo pharmacological profile.

References

- 1. Selective antagonist for the melanocortin 4 receptor (this compound) increases food intake in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-term administration of MC4 receptor antagonist this compound causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HS014 in the Melanocortin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HS014, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The melanocortin system is a critical signaling pathway involved in regulating energy homeostasis, and the MC4R is a key component of this system. Dysregulation of MC4R signaling is associated with obesity, making it a significant target for therapeutic intervention. This document details the chemical properties, mechanism of action, and pharmacological effects of this compound. It includes a compilation of quantitative data on its binding affinity and in vivo effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of the melanocortin system and the development of novel therapeutics for metabolic disorders.

Introduction to the Melanocortin System and this compound

The melanocortin system is a crucial neuroendocrine pathway that plays a pivotal role in regulating a diverse range of physiological processes, most notably energy homeostasis, food intake, and body weight.[1][2] This system comprises the melanocortin peptides, which are derived from the precursor protein pro-opiomelanocortin (POMC), five distinct G protein-coupled receptors (GPCRs) known as melanocortin receptors (MC1R to MC5R), and endogenous antagonists.[2][3] Among these receptors, the melanocortin-4 receptor (MC4R) is predominantly expressed in the brain and is a key mediator of the anorexigenic effects of melanocortins.[4] Activation of MC4R by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to a reduction in food intake and an increase in energy expenditure.

This compound is a synthetic, cyclic peptide that has been identified as a potent and selective antagonist of the MC4R. Its ability to block the anorexigenic signals mediated by MC4R has made it an invaluable tool for elucidating the physiological roles of this receptor. Furthermore, the orexigenic (appetite-stimulating) effects of this compound highlight the therapeutic potential of MC4R antagonists in conditions such as cachexia and anorexia. This guide will delve into the technical details of this compound's interaction with the melanocortin system.

Quantitative Data for this compound

The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.

Table 1: In Vitro Binding Affinity of this compound at Human Melanocortin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| MC1R | 108 |

| MC3R | 54.4 |

| MC4R | 3.16 |

| MC5R | 694 |

Table 2: In Vivo Effects of this compound on Food Intake in Rats

| Dose (nmol, i.c.v.) | Time Post-Injection | Effect on Food Intake | Reference |

| 0.33 - 3.3 | 1 hour | Significant, dose-dependent increase | |

| 1 and 3.3 | 4 hours | Significant increase | |

| 10 | 1 hour | Sedation and inhibition of feeding | |

| 10 | > 1 hour | Increased food consumption | |

| 2 x 1 (twice daily for 6 days) | 6 days | Considerable increase | |

| 0.16/hour (continuous infusion) | 2 weeks | Considerable increase |

Table 3: In Vivo Effects of this compound on Body Weight in Rats

| Treatment | Duration | Effect on Body Weight | Reference |

| 2 x 1 nmol/day, i.c.v. | 6 days | Considerable increase | |

| 0.16 nmol/hour, continuous i.c.v. infusion | 2 weeks | 20% higher than control |

Signaling Pathways

The canonical signaling pathway for the MC4R involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This initiates a cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). However, evidence also suggests the involvement of alternative, non-canonical pathways, such as the recruitment of β-arrestin and the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.

Canonical Gs-cAMP Signaling Pathway

Alternative Signaling Pathways (β-arrestin and ERK1/2)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the melanocortin system.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for melanocortin receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human melanocortin receptor of interest (e.g., MC4R in HEK293 cells).

-

Harvest cells and homogenize in ice-cold membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled agonist like α-MSH).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Harvesting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of this compound at the MC4R.

Methodology:

-

Cell Culture:

-

Culture cells stably expressing the human MC4R (e.g., HEK293 or CHO cells) in appropriate media.

-

Seed cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) for a specific time (e.g., 30 minutes). Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Include control wells with no agonist (basal), agonist only (maximum stimulation), and this compound only.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.

-

In Vivo Food Intake Study in Rats

Objective: To evaluate the effect of this compound on food intake and body weight in a living organism.

Methodology:

-

Animal Preparation:

-

Acclimate male Wistar or Sprague-Dawley rats to individual housing and handling.

-

For intracerebroventricular (i.c.v.) administration, surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia. Allow for a recovery period.

-

-

Drug Administration:

-

Dissolve this compound in a sterile vehicle (e.g., saline).

-

Administer this compound via the desired route (e.g., i.c.v. injection) at various doses. A control group should receive the vehicle only.

-

-

Data Collection:

-

Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food. Account for any spillage.

-

Record the body weight of the animals daily.

-

-

Data Analysis:

-

Calculate the cumulative food intake for each animal at each time point.

-

Calculate the change in body weight over the study period.

-

Compare the food intake and body weight changes between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the melanocortin-4 receptor. Its ability to robustly increase food intake and body weight in vivo underscores the critical role of MC4R in the central regulation of energy balance. The data and protocols presented in this guide provide a comprehensive resource for researchers studying the melanocortin system. Further investigation into the effects of this compound on non-canonical MC4R signaling pathways, such as β-arrestin recruitment and ERK activation, will provide a more complete understanding of its mechanism of action and the broader physiological roles of the MC4R. The continued use of this compound as a research tool will undoubtedly contribute to the development of novel therapeutic strategies for a range of metabolic and eating disorders.

References

- 1. Differential influence of a selective melanocortin MC4 receptor antagonist (this compound) on melanocortin-induced behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of HS014

An in-depth analysis of the preclinical data available for HS014 reveals its standing as a potent and highly selective antagonist of the melanocortin 4 receptor (MC4R). Primarily investigated in rodent models, this cyclic peptide has been instrumental in elucidating the role of the central melanocortin system in various physiological processes, including pain modulation, energy homeostasis, and stress responses.

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound based on publicly available scientific literature. It includes detailed experimental methodologies for key assays, structured tables of all available quantitative data, and visualizations of signaling pathways and experimental workflows to support researchers and drug development professionals.

Pharmacodynamics of this compound

This compound exerts its effects by competitively blocking the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous agonist for this receptor is α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) precursor. Activation of MC4R by α-MSH stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels and activates Protein Kinase A (PKA). This signaling cascade is crucial for regulating energy balance and appetite.

This compound antagonizes this pathway by preventing α-MSH from binding to the receptor, thereby inhibiting the downstream signaling cascade. This mechanism of action underlies its observed pharmacodynamic effects.

Signaling Pathway

The diagram below illustrates the canonical MC4R signaling pathway and the antagonistic action of this compound.

Key Pharmacodynamic Effects

-

Modulation of Nociception : this compound has been shown to potentiate the analgesic effects of morphine and prevent the development of tolerance to morphine's antinociceptive properties.[1][2] This suggests a significant interaction between the melanocortin and opioid systems in pain processing.

-

Regulation of Energy Homeostasis : As an MC4R antagonist, this compound stimulates food intake.[3][4] Chronic central administration leads to hyperphagia and significant weight gain, primarily due to increased fat deposits.[5]

-

Stress and Anxiety Response : Studies using animal models of post-traumatic stress disorder (PTSD) have shown that central blockade of MC4R with this compound can lessen the development of anxiety-like behaviors and attenuate stress-induced changes in gene expression in key brain regions.

Quantitative Pharmacodynamic Data

The selectivity of this compound for the human MC4 receptor over other melanocortin receptor subtypes has been quantified through competitive binding assays.

| Parameter | Receptor Subtype | Value (nM) | Reference |

| Binding Affinity (Ki) | human MC4R | 3.16 | |

| human MC1R | 108 | ||

| human MC3R | 54.4 | ||

| human MC5R | 694 |

Pharmacokinetics of this compound

Comprehensive pharmacokinetic data for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not available in the public domain. The majority of published studies have utilized direct central routes of administration, such as intracerebroventricular (i.c.v.) or intranasal delivery, which bypasses systemic circulation and first-pass metabolism, to study its pharmacodynamic effects on the central nervous system.

As a cyclic peptide, this compound is expected to have low oral bioavailability and be susceptible to degradation by proteases in the gastrointestinal tract and plasma. Its pharmacokinetic profile would be a critical consideration for development as a therapeutic agent requiring systemic administration.

| Parameter | Abbreviation | Value |

| Maximum Concentration | Cmax | Not Available |

| Time to Maximum Concentration | Tmax | Not Available |

| Area Under the Curve | AUC | Not Available |

| Elimination Half-life | t1/2 | Not Available |

| Bioavailability | F | Not Available |

| Volume of Distribution | Vd | Not Available |

| Clearance | CL | Not Available |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for this compound.

Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Administration in Rats

This protocol describes a standard method for delivering this compound directly into the cerebral ventricles of a rat to study its central effects.

Methodology:

-

Animal Preparation : Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Stereotaxic Surgery : The anesthetized animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.

-

Cannula Implantation : A small burr hole is drilled through the skull over the target lateral ventricle. Stereotaxic coordinates relative to bregma are used for precise placement (a typical coordinate for rats is ~0.9 mm posterior to bregma, 1.5 mm lateral to the midline). A stainless-steel guide cannula is lowered to the appropriate depth.

-

Securing the Cannula : The cannula is secured to the skull using dental cement and small anchor screws. A dummy cannula is inserted to keep the guide cannula patent.

-

Recovery : Animals are allowed a recovery period of at least 5-7 days before any injections are performed.

-

Administration : For administration, the dummy cannula is removed, and an injection needle connected to a microsyringe is inserted. This compound, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is infused in a small volume (e.g., 1-5 µL) over several minutes. Doses used in studies range from nanograms to micrograms per animal.

Protocol 2: Tail-Flick Test for Nociception

This protocol is a common method to assess the analgesic properties of compounds by measuring the latency of a rat to withdraw its tail from a thermal stimulus. It is used to evaluate the effect of this compound on morphine-induced analgesia.

Methodology:

-

Apparatus : A tail-flick apparatus consisting of a heat source (e.g., a high-intensity light beam) and a timer is used.

-

Acclimation : Rats are gently placed in a restraining device, allowing their tail to be exposed. They are given time to acclimate to the restraint.

-

Baseline Measurement : The heat source is focused on a specific point on the ventral surface of the rat's tail. The timer starts simultaneously with the heat application.

-

Latency Recording : The time taken for the rat to flick its tail away from the heat source is automatically or manually recorded. This is the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Compound Administration : Animals are administered the test compounds (e.g., morphine, this compound, or vehicle) via the desired route (e.g., i.c.v. or intraperitoneal).

-

Post-Treatment Testing : At specified time points after administration, the tail-flick latency is measured again. An increase in latency indicates an analgesic effect.

-

Data Analysis : The post-treatment latencies are compared to baseline values and between treatment groups to determine the effect of the compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intranasal temperature-sensitive hydrogels of cannabidiol inclusion complex for the treatment of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

HS014: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS014 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a key component of the central nervous system's regulation of energy homeostasis, appetite, and other physiological processes. This technical guide provides an in-depth overview of the research applications of this compound in neuroscience, focusing on its mechanism of action, experimental use, and the signaling pathways it modulates. The information presented here is intended to equip researchers with the knowledge necessary to effectively utilize this compound as a tool for investigating the role of the MC4R in health and disease.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the MC4R, thereby blocking the binding of endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH). The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and other brain regions integral to metabolic control and behavior. By inhibiting MC4R signaling, this compound can be used to probe the physiological consequences of reduced melanocortin tone.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound for the MC4R over other melanocortin receptor subtypes is a critical aspect of its utility in research. The following table summarizes the binding affinities (Ki values) of this compound for cloned human melanocortin receptors.

| Receptor Subtype | Ki (nM) |

| MC1R | 108 |

| MC3R | 54.4 |

| MC4R | 3.16 |

| MC5R | 694 |

Lower Ki values indicate higher binding affinity.

Signaling Pathways

The antagonism of the MC4R by this compound disrupts downstream signaling cascades that are crucial for neuronal function and energy balance. The primary signaling pathway activated by MC4R agonists is the Gαs/adenylyl cyclase/cAMP pathway.

Caption: MC4R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the central administration of this compound in rodent models.

Intracerebroventricular (ICV) Injection in Rats

This protocol describes the procedure for delivering this compound directly into the cerebral ventricles of a rat.

Materials:

-

This compound (lyophilized)

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Guide cannula and dummy cannula

-

Dental cement

-

Surgical instruments (scalpel, forceps, etc.)

-

Sutures or wound clips

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.

-

Surgical Incision: Shave the scalp and make a midline incision to expose the skull.

-

Cannula Implantation: Using a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma). Drill a small hole at this location.

-

Implantation: Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement. Insert a dummy cannula to keep the guide patent.

-

Recovery: Suture the incision and allow the animal to recover for several days.

-

Injection: On the day of the experiment, remove the dummy cannula and connect the injection cannula (which is connected to the microsyringe via tubing) to the guide cannula.

-

Infusion: Infuse the desired dose of this compound dissolved in sterile vehicle at a slow, controlled rate (e.g., 0.5-1.0 µL/minute).

-

Post-Injection: Leave the injection cannula in place for a short period to allow for diffusion before replacing the dummy cannula.

Caption: Workflow for intracerebroventricular (ICV) injection.

Continuous Infusion via Osmotic Minipump in Rats

This protocol outlines the surgical implantation of an osmotic minipump for the chronic, continuous delivery of this compound.

Materials:

-

This compound

-

Sterile vehicle

-

Osmotic minipump (e.g., Alzet)

-

Catheter tubing (if targeting a specific brain region)

-

Anesthetic

-

Surgical instruments

-

Sutures or wound clips

Procedure:

-

Pump Preparation: Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration.

-

Animal Preparation: Anesthetize the rat.

-

Subcutaneous Implantation: Make a small incision on the back, between the scapulae. Use a hemostat to create a subcutaneous pocket.

-

Pump Insertion: Insert the primed osmotic minipump into the pocket, with the delivery portal pointing away from the incision.

-

Closure: Close the incision with sutures or wound clips.

-

(Optional) Intracerebral Cannulation: For targeted delivery, a catheter can be attached to the pump and stereotaxically implanted into a specific brain region, with the pump placed subcutaneously.

Caption: Workflow for osmotic minipump implantation.

Key Research Applications in Neuroscience

-

Appetite and Feeding Behavior: Intracerebroventricular administration of this compound has been shown to dose-dependently increase food intake in rats. This makes it a valuable tool for studying the central melanocortin system's role in the regulation of hunger and satiety.

-

Energy Homeostasis and Obesity: Chronic infusion of this compound can lead to sustained hyperphagia and weight gain, providing a model for investigating the long-term consequences of MC4R blockade on energy balance and the development of obesity.

-

Pain and Nociception: Research suggests that MC4R signaling is involved in the modulation of pain pathways. This compound can be used to explore the antinociceptive potential of MC4R antagonism.

-

Interaction with Opioid Systems: Studies have investigated the interplay between the melanocortin and opioid systems, with this compound being used to elucidate the role of MC4R in opioid-induced analgesia and other behavioral effects.

-

Stress and Anxiety: There is emerging evidence that the MC4R is implicated in stress-related behaviors. This compound can be employed to dissect the contribution of this receptor to the neurobiology of stress and anxiety disorders.

Conclusion

This compound is a powerful and selective pharmacological tool for the neuroscience research community. Its ability to specifically antagonize the MC4R allows for the precise investigation of the melanocortin system's role in a wide array of physiological and behavioral processes. The data and protocols provided in this guide are intended to facilitate the design and execution of rigorous, reproducible experiments that will further our understanding of the MC4R's function in the central nervous system.

HS014 Antagonist: A Comprehensive Technical Review

This technical guide provides an in-depth review of the literature on HS014, a selective antagonist of the Melanocortin-4 Receptor (MC4R). The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the pharmacological properties, experimental applications, and underlying mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound antagonist in various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Receptor | Species | Ki (nM) | Reference |

| MC4R | Human | 3.16 | [1] |

| MC1R | Human | 108 | [1] |

| MC3R | Human | 54.4 | [1] |

| MC5R | Human | 694 | [1] |

Table 2: In Vivo Effects of this compound on Food Intake in Rats

| Dose (nmol, i.c.v.) | Observation Period | Effect on Food Intake | Reference |

| 0.1 | 1 hour | No significant effect | [2] |

| 0.33 - 3.3 | 1 hour | Significant, dose-dependent increase | |

| 1.0, 3.3 | 4 hours | Significantly increased | |

| 10 | 1 hour | Sedation and inhibition of feeding | |

| 10 | > 1 hour | Increased food consumption |

Table 3: In Vivo Effects of this compound in Neuropathic Pain Models in Rats

| Neuropathic Pain Model | Behavioral Assay | Dose (i.c.v.) | Effect | Reference |

| Sciatic Nerve Chronic Constriction Injury | Paw Withdrawal Threshold (PWT) | Dose-dependent | Significantly increased PWT | |

| Sciatic Nerve Chronic Constriction Injury | Heat Withdrawal Latency | Dose-dependent | Significantly increased latency |

Table 4: In Vivo Effects of this compound on Morphine-Induced Behaviors in Mice

| Behavior | Dose (nmol, i.c.v.) | Effect | Reference |

| Morphine-induced antinociception | 0.0032, 0.032, 1 | Potentiated (two-fold leftward shift in dose-effect curve) | |

| Morphine-induced locomotor activity | 0.0032, 0.032, 1 | No change in potency |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the literature for the characterization of this compound.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the melanocortin receptors.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells are transiently or stably transfected with the human MC1R, MC3R, MC4R, or MC5R.

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.

-

For membrane preparation, cells are harvested, washed with PBS, and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.

-

The membrane pellet is resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]NDP-MSH), and varying concentrations of the unlabeled competitor (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., α-MSH).

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay is used to determine the functional activity of this compound as an antagonist at the MC4R.

-

Cell Culture:

-

Cells expressing the MC4R (e.g., HEK293 or CHO cells) are seeded in 96-well plates and grown to a suitable confluency.

-

-

Antagonist Mode Assay:

-

Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Following pre-incubation, cells are stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH or NDP-MSH) at its EC50 or EC80 concentration.

-

The stimulation is carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

-

cAMP Detection:

-

The concentration of cAMP is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

These assays typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The ability of this compound to inhibit the agonist-induced cAMP production is plotted against the concentration of this compound.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximal agonist response, is determined by non-linear regression.

-

In Vivo Food Intake Study in Rats

This protocol describes the methodology to assess the effect of this compound on feeding behavior.

-

Animals:

-

Adult male rats (e.g., Wistar or Sprague-Dawley) are individually housed in a controlled environment with a standard 12:12 hour light-dark cycle.

-

Animals have ad libitum access to standard chow and water unless otherwise specified.

-

-

Surgical Procedure (for i.c.v. administration):

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle.

-

Animals are allowed to recover from surgery for at least one week.

-

-

Experimental Procedure:

-

On the day of the experiment, a dose of this compound or vehicle is administered via intracerebroventricular (i.c.v.) injection.

-

Immediately after the injection, pre-weighed food is provided to the animals.

-

Food intake is measured at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

-

Data Analysis:

-

Cumulative food intake at each time point is calculated for each animal.

-

The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

-

In Vivo Neuropathic Pain Assessment (von Frey Test)

This protocol details the use of the von Frey test to measure mechanical allodynia in a rat model of neuropathic pain.

-

Neuropathic Pain Model Induction:

-

A model of neuropathic pain, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, is induced in rats under anesthesia.

-

-

Behavioral Testing:

-

Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

-

A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A positive response is a sharp withdrawal of the paw.

-

-

Drug Administration:

-

This compound or vehicle is administered (e.g., i.c.v.) at various time points before or after the induction of neuropathy.

-

The von Frey test is performed at different time points after drug administration to assess the antiallodynic effect.

-

-

Data Analysis:

-

The paw withdrawal thresholds are calculated for each animal at each time point.

-

Statistical analysis (e.g., two-way ANOVA with repeated measures) is used to determine the significance of the effect of this compound compared to the vehicle control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the this compound antagonist.

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a functional cAMP antagonist assay.

Caption: Workflow for an in vivo food intake study in rats.

References

Methodological & Application

HS014 Administration Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS014 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R). The MC4R is a G protein-coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, food intake, and body weight. By blocking the action of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), this compound has been instrumental in elucidating the physiological roles of the MC4R signaling pathway. In vivo studies utilizing this compound have demonstrated its effects on increasing food intake, promoting weight gain, and modulating responses to stress and pain. These application notes provide detailed protocols for the preparation and administration of this compound in in vivo rodent models, along with methods for assessing its physiological and behavioral effects.

Mechanism of Action: MC4R Signaling Pathway

The MC4R is a key component of the leptin-melanocortin signaling pathway, which is central to the regulation of appetite and energy balance.[1][2][3] Leptin, a hormone secreted by adipose tissue, signals energy stores to the hypothalamus.[2][3] This stimulates the release of α-MSH from proopiomelanocortin (POMC) neurons. α-MSH then binds to and activates MC4Rs on downstream neurons, leading to a signaling cascade that promotes satiety and increases energy expenditure. This compound acts by competitively inhibiting the binding of α-MSH to the MC4R, thereby blocking this anorexigenic signal and leading to an increase in food intake.

Caption: MC4R Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound peptide (lyophilized powder)

-

Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Sterile filters (0.22 µm)

Protocol:

-

Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

-

Reconstitute the peptide in sterile aCSF or saline to the desired stock concentration. For example, to prepare a 1 nmol/µL stock solution, dissolve 1.56 mg of this compound (MW: 1563 g/mol ) in 1 mL of vehicle.

-

Gently vortex the solution to ensure complete dissolution.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Prepare working solutions by diluting the stock solution with the appropriate vehicle to the final desired concentration for injection.

-

Store stock solutions at -20°C and working solutions at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

In Vivo Administration Routes

ICV administration delivers this compound directly into the ventricular system of the brain, allowing for rapid and widespread distribution within the central nervous system.

Surgical Protocol for Cannula Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Shave and sterilize the scalp.

-

Make a midline incision to expose the skull.

-

Using a dental drill, create a small burr hole over the target ventricle (e.g., lateral ventricle). Stereotaxic coordinates for the lateral ventricle in rats are typically AP: -0.8 to -1.0 mm, ML: ±1.5 mm from bregma, and DV: -3.5 to -4.0 mm from the skull surface.

-

Implant a sterile guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week before commencing experiments.

ICV Injection Protocol:

-

Gently restrain the conscious animal.

-

Remove the dummy cannula from the guide cannula.

-

Insert a sterile injection cannula connected to a Hamilton syringe via PE50 tubing. The injection cannula should extend slightly beyond the tip of the guide cannula.

-

Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

-

Withdraw the injection cannula and replace the dummy cannula.

For long-term administration, osmotic minipumps can be used to deliver this compound continuously.

Surgical Protocol for Minipump Implantation:

-

Anesthetize the rat and prepare the surgical site as described above.

-

For subcutaneous implantation, make a small incision in the mid-scapular region and create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic minipump into the pocket.

-

For ICV infusion, connect the minipump to the implanted brain cannula via a catheter. Tunnel the catheter subcutaneously from the pump to the cannula.

-

Close the incision with sutures or wound clips.

-

Monitor the animal during recovery and provide appropriate post-operative care.

Intranasal administration is a non-invasive method for delivering peptides to the brain.

Protocol:

-